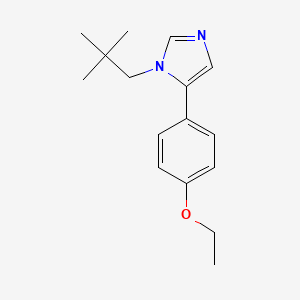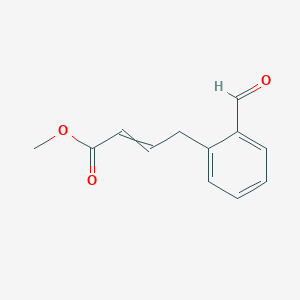
Butanedioic acid, pentyl phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, pentyl phenylmethyl ester, also known as pentyl benzyl succinate, is an organic compound with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.3435 g/mol . This compound belongs to the ester family, which is characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanedioic acid, pentyl phenylmethyl ester can be synthesized through the esterification reaction between butanedioic acid (succinic acid) and pentyl phenylmethanol (benzyl alcohol). The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of acid anhydrides or acyl chlorides instead of carboxylic acids can also enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, pentyl phenylmethyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and heating.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Major Products Formed
Hydrolysis: Butanedioic acid and pentyl phenylmethanol.
Reduction: Butanediol and pentyl phenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butanedioic acid, pentyl phenylmethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of butanedioic acid, pentyl phenylmethyl ester involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell lysis and death . The ester can also undergo hydrolysis to release butanedioic acid and pentyl phenylmethanol, which may have their own biological activities .
Comparaison Avec Des Composés Similaires
Butanedioic acid, pentyl phenylmethyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in the production of perfumes and cosmetics.
The uniqueness of this compound lies in its specific combination of butanedioic acid and pentyl phenylmethanol, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
119450-13-4 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-pentyl butanedioate |
InChI |
InChI=1S/C16H22O4/c1-2-3-7-12-19-15(17)10-11-16(18)20-13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3 |
Clé InChI |
GVUYTZKKCMNYGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)






![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)




